molecular formula C14H24O2 B13766877 9-Tetradecynoic acid CAS No. 55182-92-8

9-Tetradecynoic acid

Cat. No.: B13766877
CAS No.: 55182-92-8
M. Wt: 224.34 g/mol
InChI Key: MWCVRFWPJVJKHE-UHFFFAOYSA-N
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Description

9-Tetradecynoic acid is a fatty acid with the molecular formula C14H24O2 It is characterized by the presence of a triple bond between the ninth and tenth carbon atoms in its carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

9-Tetradecynoic acid can be synthesized through various methods. One common approach involves the alkylation of terminal alkynes with alkyl halides, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically involve the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne, allowing it to react with the alkyl halide.

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of 9-Tetradecenoic acid, which is derived from natural sources such as plant oils. The hydrogenation process is carried out under controlled conditions to selectively reduce the double bond to a triple bond, resulting in the formation of this compound.

Chemical Reactions Analysis

Types of Reactions

9-Tetradecynoic acid undergoes various chemical reactions, including:

    Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.

    Reduction: The triple bond can be reduced to a double bond or a single bond using hydrogenation.

    Substitution: The hydrogen atoms adjacent to the triple bond can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are used for selective hydrogenation.

    Substitution: Strong bases like sodium hydride or potassium tert-butoxide are used to deprotonate the alkyne, allowing it to react with electrophiles.

Major Products Formed

    Oxidation: Diketones or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted alkynes depending on the electrophile used.

Scientific Research Applications

9-Tetradecynoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Tetradecynoic acid involves its interaction with cellular components. It can inhibit enzymes involved in fatty acid metabolism, leading to the accumulation of toxic intermediates and subsequent cell death. Additionally, it can induce oxidative stress by generating reactive oxygen species, further contributing to its cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

    9-Tetradecenoic acid: Similar in structure but contains a double bond instead of a triple bond.

    11-Hexadecynoic acid: Another fatty acid with a triple bond, but with a longer carbon chain.

    Dehydromevalonic lactone: A compound with similar biological activity but different structural features.

Uniqueness

9-Tetradecynoic acid is unique due to its specific triple bond position, which imparts distinct chemical reactivity and biological activity compared to other fatty acids.

Properties

CAS No.

55182-92-8

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

tetradec-9-ynoic acid

InChI

InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-4,7-13H2,1H3,(H,15,16)

InChI Key

MWCVRFWPJVJKHE-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CCCCCCCCC(=O)O

Origin of Product

United States

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